molecular formula C28H52N10O10S2 B14194528 L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine CAS No. 848351-25-7

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine

Cat. No.: B14194528
CAS No.: 848351-25-7
M. Wt: 752.9 g/mol
InChI Key: HEXWHXLZXOVSIT-RGJFDMQWSA-N
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Description

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine is a complex peptide compound with a molecular formula of C15H30N6O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with modified structures, such as those with disulfide bonds or substituted amino acid residues. These modifications can enhance the peptide’s stability, activity, or specificity .

Scientific Research Applications

L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-threonyl-L-cysteinyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and enhance its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing the peptide’s stability and functionality .

Properties

CAS No.

848351-25-7

Molecular Formula

C28H52N10O10S2

Molecular Weight

752.9 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H52N10O10S2/c1-12(2)8-16(34-21(41)13(3)29)23(43)33-15(6-5-7-32-28(30)31)22(42)36-19(11-50)25(45)38-20(14(4)40)26(46)37-18(10-49)24(44)35-17(9-39)27(47)48/h12-20,39-40,49-50H,5-11,29H2,1-4H3,(H,33,43)(H,34,41)(H,35,44)(H,36,42)(H,37,46)(H,38,45)(H,47,48)(H4,30,31,32)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

HEXWHXLZXOVSIT-RGJFDMQWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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